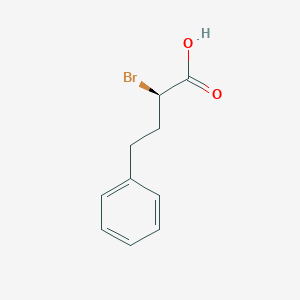
(R)-2-Bromo-4-phenylbutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-4-phenylbutanoicacid is an organic compound characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains a phenyl group on the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-phenylbutanoicacid typically involves the bromination of 4-phenylbutanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-phenylbutanoicacid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Bromo-4-phenylbutanoicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ®-2-bromo-4-phenylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield ®-2-bromo-4-phenylbutanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
- Substitution with hydroxide yields ®-2-hydroxy-4-phenylbutanoic acid.
- Reduction yields ®-2-bromo-4-phenylbutanol.
- Oxidation can produce various carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Bromo-4-phenylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Bromo-4-phenylbutanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-Bromo-4-phenylbutanoicacid
- 2-Bromo-4-phenylbutanoic acid (racemic mixture)
- 2-Chloro-4-phenylbutanoic acid
Comparison:
Chirality: ®-2-Bromo-4-phenylbutanoicacid is chiral, whereas the racemic mixture contains both enantiomers.
Reactivity: The presence of bromine in ®-2-Bromo-4-phenylbutanoicacid makes it more reactive in substitution reactions compared to its chloro counterpart.
Biological Activity: The specific enantiomer ® may exhibit different biological activities compared to the (S) enantiomer or the racemic mixture, highlighting its uniqueness in research applications.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
(2R)-2-bromo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
DJQJKQPODCNTSE-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


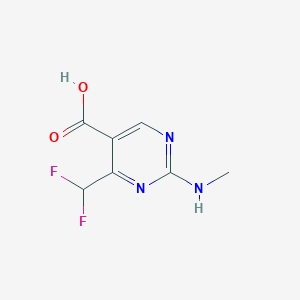

![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
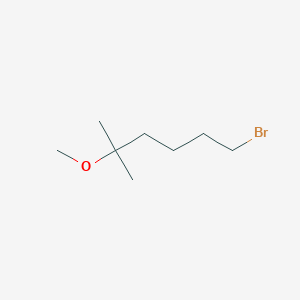
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

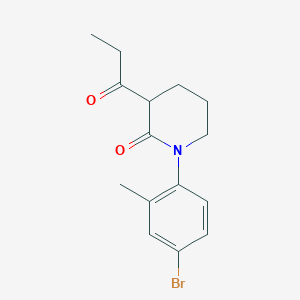
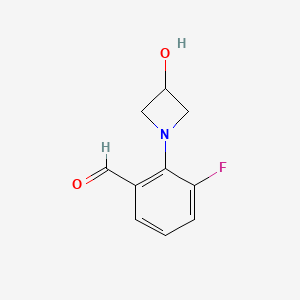
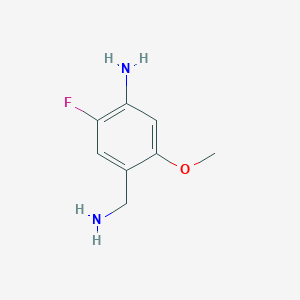
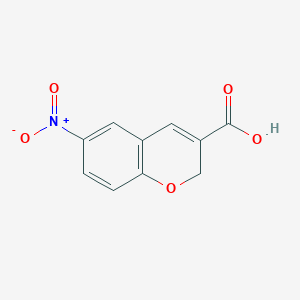
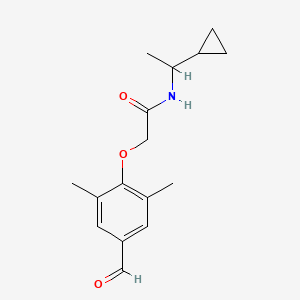

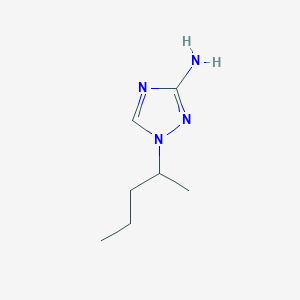
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
